molecular formula C15H21FN4O2S B7049891 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B7049891
M. Wt: 340.4 g/mol
InChI Key: UGKOUUVGIDYRTO-UHFFFAOYSA-N
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Description

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2S/c1-18(2)23(21,22)10-9-19-5-7-20(8-6-19)15-4-3-13(12-17)11-14(15)16/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOUUVGIDYRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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